molecular formula C19H19N3O3S B2363958 N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034436-35-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2363958
CAS No.: 2034436-35-4
M. Wt: 369.44
InChI Key: KVIRIBWBUJDUPX-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide typically involves the coupling of a bipyridine derivative with an ethoxybenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and the ethoxybenzenesulfonamide units . Reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridine N-oxides, while reduction of the sulfonamide group can produce the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to the presence of the ethoxybenzenesulfonamide group, which can introduce additional functional properties such as solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a bipyridine moiety, which is known for its ability to bind metal ions, and an ethoxybenzenesulfonamide group that may enhance its solubility and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is suggested that the compound may modulate cellular processes by:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with transition metals, influencing enzymatic activities and potentially acting as a metalloenzyme inhibitor.
  • Electrostatic Interactions : The sulfonamide group may engage in electrostatic interactions with negatively charged biological macromolecules, enhancing binding affinity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It has a high gastrointestinal absorption rate due to its moderate lipophilicity and solubility profile. Additionally, the compound shows a promising metabolic stability, making it a candidate for further drug development.

Antimicrobial Activity

Research has shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of bipyridine have been reported to possess antibacterial activity against various pathogens. This compound may share this property due to its structural similarities.

Anticancer Potential

Preliminary studies suggest that compounds featuring bipyridine moieties can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The potential anticancer activity of this compound warrants further investigation through in vitro and in vivo assays.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that bipyridine derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cancer Research : In vitro tests on similar sulfonamide derivatives indicated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). These studies highlighted the importance of the bipyridine structure in enhancing biological activity.
  • Metal Coordination Studies : Research has illustrated that bipyridine-based ligands can form stable complexes with metal ions such as copper and zinc, which are crucial for various biological functions. This property could be leveraged to develop metallodrugs targeting specific diseases.

Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
2,2'-BipyridineBipyridine derivativeLigand in coordination chemistry
4-FluorobenzenesulfonamideSulfonamideAntimicrobial activity
N-(6-Methoxypyridin-3-YL)benzene sulfonamideSulfonamideAnticancer properties

Properties

IUPAC Name

2-ethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)22-13-15-9-10-17(21-12-15)16-6-5-11-20-14-16/h3-12,14,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIRIBWBUJDUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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